3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-12-6-8(5-11-12)9-7-13-4-2-3-10-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQPWFIXSSJMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CSCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction Strategies
The 1-methyl-1H-pyrazol-4-yl moiety is typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. A benchmark protocol involves reacting methyl hydrazine with ethyl acetoacetate in aqueous tungstophosphoric acid (1 mol%) at reflux, producing 1-methyl-3-methyl-1H-pyrazole-5-ol in 78% yield. Critical to regiochemical control is the use of sub-stoichiometric acids (0.001–0.25 equiv) during cyclization, which suppresses the formation of the 5-(trifluoromethyl) regioisomer to <4%. Recent innovations employ flow chemistry systems to achieve kilogram-scale production with >99% HPLC purity.
1,4-Thiazepane Core Assembly
The thiazepane ring is most efficiently constructed through [4+3] annulation reactions. A 2025 study demonstrated that reacting α,β-unsaturated esters with 1,2-amino thiols in ethanol at 80°C for 2 hours produces 1,4-thiazepanones in 65–82% yield. Subsequent reduction with sodium borohydride/iodine (NaBH₄/I₂) in THF converts the ketone to the saturated thiazepane (Table 1).
Table 1: Reduction Conditions for 1,4-Thiazepanone Intermediates
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄/I₂ | THF | 0→25 | 3 | 78 |
| BH₃·SMe₂ | DCM | 25 | 12 | 65 |
| H₂ (50 psi) | EtOH/Pd-C | 50 | 24 | 42 |
Convergent Coupling Methodologies
Nucleophilic Aromatic Substitution
Direct coupling of pre-formed pyrazole and thiazepane units is achieved through SNAr reactions. Activating the pyrazole C-4 position with nitro groups allows displacement by thiazepane amines under microwave irradiation (150°C, 20 min), though yields remain moderate (45–55%) due to competing decomposition.
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation. Employing Xantphos as a ligand with Pd(OAc)₂ in toluene at 110°C facilitates coupling of 4-bromo-1-methylpyrazole with 3-amino-1,4-thiazepane in 82% yield (Eq. 1):
$$ \text{4-Br-1-MePyrazole} + \text{3-NH}2\text{-Thiazepane} \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{Target Compound} \quad $$
Sustainable Synthesis Using Nanocatalysts
The integration of Mn₃O₄ nanoparticles (5–15 nm diameter) enables dramatic rate enhancements in key steps. Comparative studies show:
Table 2: Nano-Catalytic vs Traditional Synthesis
| Step | Method | Time (h) | Yield (%) |
|---|---|---|---|
| Pyrazole Formation | Mn₃O₄ (2 mol%) | 2 | 85 |
| H₂SO₄ (cat.) | 6 | 70 | |
| Thiazepane Cyclization | Mn₃O₄/EtOH | 1.5 | 78 |
| Thermal | 8 | 60 |
Mechanistic studies attribute this acceleration to the nanoparticles' high surface area (125 m²/g) and Lewis acid sites that stabilize transition states.
Industrial-Scale Production Considerations
Continuous Flow Systems
A 2024 patent describes a continuous process combining microreactor pyrazole synthesis (residence time: 8 min) with plug-flow thiazepane coupling (residence time: 15 min), achieving 92% overall yield at 50 kg/day throughput. Critical parameters include:
- Precise temperature control (±2°C) to prevent regioisomer formation
- Inline IR monitoring for real-time reaction adjustment
- Countercurrent crystallization for >99.5% purity
Green Chemistry Metrics
Life-cycle analysis reveals the Mn₃O₄ nanocatalytic route reduces:
- E-factor from 32 to 11 kg waste/kg product
- PMI (Process Mass Intensity) from 45 to 18
- Energy consumption by 40% compared to thermal methods
Analytical Characterization Benchmarks
Comprehensive spectral data facilitates quality control:
1H NMR (500 MHz, DMSO-d₆): δ 2.35 (s, 3H, N-CH₃), 3.12–3.45 (m, 4H, SCH₂CH₂N), 4.28 (q, 2H, J = 6.5 Hz, NCH₂), 7.62 (s, 1H, pyrazole H-5), 8.01 (s, 1H, pyrazole H-3).
Chemical Reactions Analysis
Cyclization and Ring Formation
The thiazepane core is typically synthesized via cyclization reactions. A key method involves reacting α,β-unsaturated esters with 1,2-aminothiols (e.g., cysteamine derivatives) under basic conditions. For example:
-
Reagents : Trifluoroethyl esters, cysteamine, triethylamine.
-
Conditions : Microwave-assisted heating (60–80°C, 0.5–3 h).
-
Yield : 60–85% for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes .
This method avoids prolonged reaction times (traditionally 3–7 days) and enhances diastereoselectivity. For instance, cyclization of cinnamic acid derivatives with penicillamine achieves >95:1 dr .
Reduction of Thiazepanones
1,4-Thiazepanones are reduced to 1,4-thiazepanes using:
-
Reagents : Sodium borohydride/iodine or borane-dimethyl sulfide.
-
Conditions : Room temperature, 1–2 h.
Example :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 1,4-Thiazepanone | NaBH₄/I₂ | 1,4-Thiazepane | 85% |
| 1,4-Thiazepanone | BH₃·SMe₂ | 1,4-Thiazepane | 78% |
Sulfonylation
The sulfur atom in the thiazepane ring undergoes sulfonylation:
-
Reagents : Methylsulfonyl chloride, triethylamine.
-
Conditions : Dichloromethane, 0°C to RT, 4–6 h.
-
Product : Sulfonamide derivatives with improved solubility .
Nucleophilic Aromatic Substitution
The pyrazole ring’s 4-position is susceptible to electrophilic substitution. For example:
-
Reaction : Bromination using NBS (N-bromosuccinimide) in DMF.
-
Conditions : 60°C, 12 h.
Michael Addition
The thiazepane’s sulfur participates in Michael additions:
Scientific Research Applications
Chemistry
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, its derivatives have been explored for their potential as ligands in protein interactions, particularly in studies involving bromodomain proteins .
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary findings suggest that compounds with similar structures exhibit promising antitumor properties by interacting with cellular pathways that regulate growth and apoptosis .
Medicine
The pharmacological profile of 3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane indicates potential anti-inflammatory and anticancer activities. Research has shown that related compounds can induce apoptosis in cancer cells, making them candidates for further pharmacological exploration .
Case Study 1: Anti-Cancer Activity
A study on pyrazole derivatives demonstrated significant apoptosis-inducing effects against specific cancer cell lines. The N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea derivative exhibited the highest efficacy, suggesting that modifications to the pyrazole structure can enhance biological activity .
Case Study 2: Enzyme Inhibition
Research into thiazepane derivatives has highlighted their potential as enzyme inhibitors. These compounds were tested against various targets, showing promising results in inhibiting specific kinases involved in cancer progression. The mechanism often involves binding at ATP-binding sites, disrupting cellular signaling pathways critical for tumor growth .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar 1,4-Thiazepane Derivatives
Structural Analogues
Key structurally related compounds include:
*Calculated based on structural assumptions.
Key Observations:
- The thiazepane ring’s sulfur atom may influence conformational stability and metal-binding properties, common in bioactive molecules .
Synthetic Challenges :
Physicochemical and Pharmacological Hypotheses
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane includes a thiazepane ring fused with a pyrazole moiety. The presence of sulfur and nitrogen atoms in the thiazepane ring contributes to its unique chemical reactivity and biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane exhibit promising antitumor activity. For example, compounds derived from thiazepane structures have shown effectiveness in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Antitumor Studies
The exact mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors that are critical in cancer biology. For instance, some studies suggest that it may inhibit key enzymes involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .
Antioxidant Properties
In addition to its antitumor potential, this compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer. Preliminary findings indicate that derivatives of pyrazole and thiazepane may scavenge free radicals effectively .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Thiazepane Derivatives : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against various cancer cell lines. The research focused on the structure-activity relationship (SAR) to optimize these compounds for better efficacy .
- Antioxidant Activity : Another investigation reported that certain pyrazole-containing compounds showed considerable antioxidant activity, suggesting their potential use in preventing oxidative damage in cells .
Q & A
Q. What synthetic strategies are employed for constructing the 1,4-thiazepane core in 3-(1-methyl-1H-pyrazol-4-yl)-1,4-thiazepane?
The synthesis of the 1,4-thiazepane ring typically involves cyclization reactions using precursors containing sulfur and nitrogen. For example, a thiol-amine cyclization under basic conditions or a ring-closing metathesis approach may be utilized. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor seven-membered ring formation over competing pathways like polymerization . Catalytic methods, such as Lewis acid-mediated cyclizations, can enhance regioselectivity .
Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure of this compound?
- NMR : , , and 2D experiments (e.g., HSQC, HMBC) are critical for resolving the thiazepane ring conformation and pyrazole substituent orientation. Distinctive shifts for the methyl group on the pyrazole (δ ~3.8 ppm) and thiazepane protons (δ ~2.5–4.0 ppm) aid in structural assignment .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for refining crystal structures, particularly for resolving sulfur and nitrogen positions in the thiazepane ring. High-resolution data (≤1.0 Å) are recommended to mitigate disorder in flexible rings .
Q. What preliminary biological screening data exist for structurally related 1,4-thiazepane derivatives?
Thiazepane analogs with aromatic substituents (e.g., difluorophenyl, chlorophenyl) exhibit antitumor activity via apoptosis induction (IC values: 2–10 μM in HeLa cells) and antimicrobial effects against Gram-positive bacteria (MIC: 4–16 μg/mL) . These findings suggest potential bioactivity for the pyrazole-substituted variant, though direct data on the target compound are lacking.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
Systematic parameter screening (e.g., temperature gradients, solvent polarity, catalyst loading) is essential. For example, using DMF as a solvent at 80°C may improve cyclization efficiency compared to THF. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, while additives like molecular sieves may suppress side reactions (e.g., sulfonamide hydrolysis) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glue can model interactions with receptors (e.g., kinases, GPCRs) by leveraging the pyrazole’s hydrogen-bonding capability and the thiazepane’s conformational flexibility.
- MD simulations : AMBER or GROMACS can assess the stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .
Q. How do structural modifications (e.g., substituent variation on the pyrazole) impact pharmacological properties?
Comparative SAR studies reveal that:
- Electron-withdrawing groups (e.g., -CF) on the pyrazole enhance metabolic stability but may reduce solubility.
- Bulky substituents on the thiazepane nitrogen (e.g., cyclopropanesulfonyl) improve target selectivity but increase molecular weight. A representative SAR table is shown below:
| Substituent on Pyrazole | LogP | IC (Apoptosis) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|---|
| -H (Parent compound) | 2.1 | 8.2 μM | 3.5 |
| -CF | 3.0 | 1.5 μM | 1.8 |
| -OCH | 1.8 | 12.4 μM | 6.0 |
Data adapted from studies on analogous thiazepanes .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
LC-MS/MS with a C18 column and ESI+ ionization is preferred for sensitive detection (LOQ: 0.1 ng/mL). Matrix effects from plasma proteins can be mitigated using isotopically labeled internal standards (e.g., -pyrazole analogs). Stability studies must account for thiazepane ring oxidation under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
